3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine
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Overview
Description
3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridazine ring, introduction of the oxadiazole moiety, and subsequent functionalization with the dimethylphenyl and ethoxyphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **3-(3,4-Dimethylphenyl)-6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine
- **3-(3,4-Dimethylphenyl)-6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine
Uniqueness
Compared to similar compounds, 3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine is unique due to the presence of the ethoxyphenyl group, which may confer distinct physicochemical properties and biological activities. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3-ethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-4-28-19-7-5-6-18(13-19)23-24-21(29-27-23)14-30-22-11-10-20(25-26-22)17-9-8-15(2)16(3)12-17/h5-13H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRXRTFZODKTKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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